1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Overview

Description

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is a useful research chemical compound used as a reactant in the synthesis of peptidomimetics as topically administered caspase 1 inhibitors for treatment of inflammatory acne . It is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .

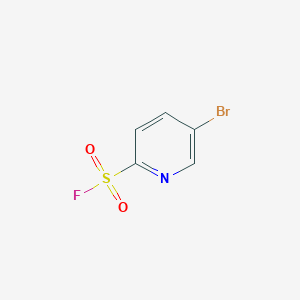

Molecular Structure Analysis

The IUPAC name for this compound is 1-[(aminocarbonyl)amino]cyclopropanecarboxylic acid . The InChI code is 1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) .Physical And Chemical Properties Analysis

The molecular weight of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid is 144.13 . It is a powder with a melting point of 200-201°C .Scientific Research Applications

Ethylene Precursor in Plants

1-(Carbamoylamino)cyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene precursor in plants. Ethylene is a crucial plant hormone that regulates various aspects of plant growth and development, including fruit ripening, flower wilting, and leaf fall. Research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major metabolite of ACC in plants, indicating the importance of these compounds in ethylene biosynthesis and signaling pathways. The study of these metabolites aids in understanding the regulation of ethylene production and its impact on plant physiology (Hoffman, Yang, & McKeon, 1982).

Biological Activities and Synthesis

The cyclopropane moiety, present in 1-aminocyclopropane-1-carboxylic acid and its analogs, exhibits a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. Research efforts have focused on the isolation, characterization, total synthesis, and exploration of the biological activities of these compounds. This comprehensive approach enhances our understanding of naturally occurring cyclopropane-containing compounds and their potential applications in medicine and agriculture (Coleman & Hudson, 2016).

Ring-Opening Reactions

The study of ring-opening reactions of cyclopropane-1-carboxylates presents a method for synthesizing structurally diverse pyrazole derivatives. This type of chemical transformation is crucial for creating new molecules with potential biological activities. Understanding these reactions enables the development of novel synthetic routes for pharmaceuticals and agrochemicals (Xue, Liu, Qing, & Wang, 2016).

ACC as an Ethylene-Independent Signal

Recent discoveries have highlighted the role of ACC not only as an ethylene precursor but also as a signaling molecule independent of ethylene biosynthesis. This emerging role of ACC suggests its involvement in regulating plant development beyond ethylene production, including its participation in cell wall signaling and response to environmental stresses. Understanding the dual role of ACC could lead to innovative strategies for crop management and improvement (Polko & Kieber, 2019).

Safety And Hazards

properties

IUPAC Name |

1-(carbamoylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECVSZDWIINWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Carbamoylamino)cyclopropane-1-carboxylic acid | |

CAS RN |

861339-27-7 | |

| Record name | 1-(carbamoylamino)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

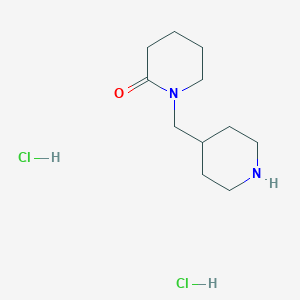

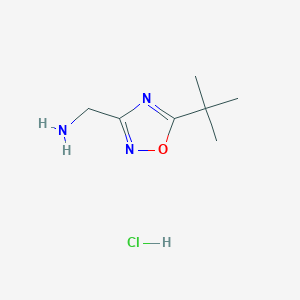

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)

![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)